molecular formula C10H24Cl2N2 B1391737 Diethyl(piperidin-3-ylmethyl)amine dihydrochloride CAS No. 1220021-29-3

Diethyl(piperidin-3-ylmethyl)amine dihydrochloride

Cat. No. B1391737
M. Wt: 243.21 g/mol
InChI Key: NKTRVUROXYAALR-UHFFFAOYSA-N
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Description

Diethyl(piperidin-3-ylmethyl)amine dihydrochloride is a chemical compound with the molecular formula C10H24Cl2N2. It has a molecular weight of 243.21 g/mol. The IUPAC name for this compound is N-ethyl-N-(3-piperidinylmethyl)ethanamine .


Molecular Structure Analysis

The InChI code for Diethyl(piperidin-3-ylmethyl)amine dihydrochloride is 1S/C10H22N2/c1-3-12(4-2)9-10-6-5-7-11-8-10/h10-11H,3-9H2,1-2H3 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Synthesis and Application in α-Aminophosphonates

Diethyl(piperidin-3-ylmethyl)amine dihydrochloride is used in the synthesis of novel α-aminophosphonates. These compounds, synthesized under solvent-free conditions, have shown potential insecticidal activities, highlighting their relevance in agricultural research and pest control strategies (Jiang et al., 2013).

Synthesis of Formylmethyl Piperidine-1-carbodithioate Diethyl Acetal and Analogs

This compound is also involved in the synthesis of formylmethyl piperidine-1-carbodithioate diethyl acetal and its analogs. These derivatives are produced through reactions with various amines, offering significant yields and showcasing the versatility of diethyl(piperidin-3-ylmethyl)amine dihydrochloride in synthetic chemistry (Ge, Li, & Cheng, 1999).

Enantiospecific Synthesis of Piperidin-3-ols

A key aspect of this compound's utility is its role in the enantiospecific synthesis of piperidin-3-ols. This synthesis approach is significant for producing high-yield, enantiomerically pure compounds, crucial in the development of pharmaceuticals and chiral substances (Babu et al., 2014).

Methodologies for Biologically Active Piperidinic Compounds

Diethyl(piperidin-3-ylmethyl)amine dihydrochloride is instrumental in the synthesis of biologically active piperidinic compounds. The methodologies used for synthesizing these compounds are diverse and have led to significant advancements in pharmaceutical chemistry (Cossy, 2005).

Analysis in Environmental and Biological Samples

This compound has been used in analytical methods for determining the presence of amines in environmental samples, like wastewater and surface water. Its use in such analysis indicates its importance in environmental monitoring and public health research (Sacher, Lenz, & Brauch, 1997).

Role in DNA Strand Breakage Studies

In molecular biology, diethyl(piperidin-3-ylmethyl)amine dihydrochloride has been used to study the mechanism of DNA strand breakage at sites of N7-alkylguanines. This application is crucial for understanding DNA damage and repair mechanisms, with implications for cancer research and genetics (Mattes, Hartley, & Kohn, 1986).

Safety And Hazards

According to the available information, Diethyl(piperidin-3-ylmethyl)amine dihydrochloride is labeled as an irritant . For detailed safety information and handling procedures, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N-ethyl-N-(piperidin-3-ylmethyl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2.2ClH/c1-3-12(4-2)9-10-6-5-7-11-8-10;;/h10-11H,3-9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTRVUROXYAALR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1CCCNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl(piperidin-3-ylmethyl)amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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